

# A Comprehensive Spectroscopic and Structural Elucidation of 4-(Benzylxy)benzohydrazide

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## Compound of Interest

Compound Name: 4-(Benzylxy)benzohydrazide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a detailed spectroscopic analysis of **4-(benzylxy)benzohydrazide**, a key intermediate in the synthesis of various biologically active compounds. Through a multi-technique approach employing Nuclear Magnetic Resonance (NMR) spectroscopy (<sup>1</sup>H and <sup>13</sup>C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), a comprehensive structural characterization of this molecule is presented. This document serves as a valuable resource for scientists engaged in the synthesis, identification, and quality control of benzohydrazide derivatives, offering insights into the interpretation of their spectral data and highlighting the key structural features that give rise to the observed spectroscopic signatures.

## Introduction

**4-(Benzylxy)benzohydrazide**, with the molecular formula C<sub>14</sub>H<sub>14</sub>N<sub>2</sub>O<sub>2</sub> and a molecular weight of 242.27 g/mol, is a versatile organic compound that serves as a crucial building block in medicinal chemistry and materials science.<sup>[1][2]</sup> Its structure combines a benzohydrazide moiety with a benzylxy group, providing a scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications, including antimicrobial and anticancer activities. Accurate and unambiguous characterization of this intermediate is paramount to ensure the identity, purity, and quality of the final products. This guide provides an in-depth analysis of the spectroscopic data of **4-(benzylxy)benzohydrazide**, offering a foundational understanding for researchers in the field.

## Molecular Structure

The structural integrity of **4-(benzyloxy)benzohydrazide** is the basis for understanding its spectroscopic properties. The molecule consists of a central phenyl ring substituted at the 4-position with a benzyloxy group (-OCH<sub>2</sub>Ph) and at the 1-position with a carbohydrazide group (-CONHNH<sub>2</sub>).

Figure 1: Chemical structure of **4-(Benzyloxy)benzohydrazide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **4-(benzyloxy)benzohydrazide** is expected to show distinct signals corresponding to the aromatic protons of the two phenyl rings, the methylene protons of the benzyl group, and the protons of the hydrazide moiety.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data of **4-(Benzyloxy)benzohydrazide**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~9.5	Singlet	1H	-NH- of hydrazide
~7.8	Doublet	2H	Ar-H (ortho to C=O)
~7.3-7.5	Multiplet	5H	Ar-H (benzyl group)
~7.0	Doublet	2H	Ar-H (ortho to OCH <sub>2</sub> )
~5.1	Singlet	2H	-OCH <sub>2</sub> -
~4.5	Singlet	2H	-NH <sub>2</sub> of hydrazide

Note: Predicted values are based on typical chemical shifts for similar functional groups and analysis of related compounds.[3][4]

### Interpretation:

- The downfield singlet at approximately 9.5 ppm is characteristic of the amide proton (-NH-), which is often broad due to quadrupole broadening and exchange.
- The aromatic protons on the phenyl ring attached to the carbonyl group are split into two doublets, typical of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carbonyl group are expected to be deshielded and appear further downfield (~7.8 ppm) compared to the protons ortho to the electron-donating benzyloxy group (~7.0 ppm).
- The five protons of the benzyl group's phenyl ring typically appear as a complex multiplet in the range of 7.3-7.5 ppm.
- The singlet at around 5.1 ppm corresponds to the two methylene protons (-OCH<sub>2</sub>-) of the benzyl group.
- The two protons of the terminal amine group (-NH<sub>2</sub>) of the hydrazide are expected to appear as a broad singlet around 4.5 ppm. This signal can also be subject to exchange with residual water in the solvent.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data of **4-(Benzyl)benzohydrazide**

Chemical Shift ( $\delta$ , ppm)	Assignment
~165	C=O (carbonyl)
~160	Ar-C (para to C=O, attached to O)
~137	Ar-C (ipso, benzyl group)
~130	Ar-CH (ortho to C=O)
~129	Ar-CH (benzyl group)
~128	Ar-CH (benzyl group)
~127	Ar-C (ipso, attached to C=O)
~115	Ar-CH (ortho to OCH <sub>2</sub> )
~70	-OCH <sub>2</sub> -

Note: Predicted values are based on typical chemical shifts for similar functional groups and analysis of related compounds.[\[5\]](#)[\[6\]](#)[\[7\]](#)

#### Interpretation:

- The carbonyl carbon of the hydrazide is the most deshielded carbon and is expected to appear at approximately 165 ppm.
- The aromatic carbon attached to the benzyloxy group is also significantly deshielded and appears around 160 ppm.
- The remaining aromatic carbons appear in the typical range of 115-137 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents.
- The methylene carbon of the benzyl group is expected to have a chemical shift of around 70 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Figure 2: Experimental workflow for obtaining an FTIR spectrum.

Table 3: Characteristic IR Absorption Bands for **4-(BenzylOxy)benzohydrazide**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3300-3400	N-H stretch (asymmetric & symmetric)	-NH <sub>2</sub> (hydrazide)
~3200	N-H stretch	-NH- (amide)
3000-3100	C-H stretch	Aromatic
2850-2950	C-H stretch	Aliphatic (-CH <sub>2</sub> -)
~1640	C=O stretch (Amide I)	Carbonyl (hydrazide)
~1600, ~1500	C=C stretch	Aromatic
~1530	N-H bend (Amide II)	Amide
1250-1300	C-O stretch	Aryl ether
1000-1100	C-O stretch	Alkyl ether

Note: These are expected ranges and the exact peak positions can vary.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Interpretation:

- The N-H stretching vibrations of the primary amine and the secondary amide of the hydrazide group are expected in the high-frequency region (3200-3400 cm<sup>-1</sup>).
- The strong absorption band around 1640 cm<sup>-1</sup> is characteristic of the carbonyl (C=O) stretching of the amide group (Amide I band).
- The N-H bending vibration (Amide II band) is expected around 1530 cm<sup>-1</sup>.
- The aromatic C=C stretching vibrations will appear as a series of bands in the 1500-1600 cm<sup>-1</sup> region.

- The C-O stretching vibrations of the aryl and alkyl ether linkages of the benzyloxy group will be observed in the fingerprint region (1000-1300 cm<sup>-1</sup>).

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

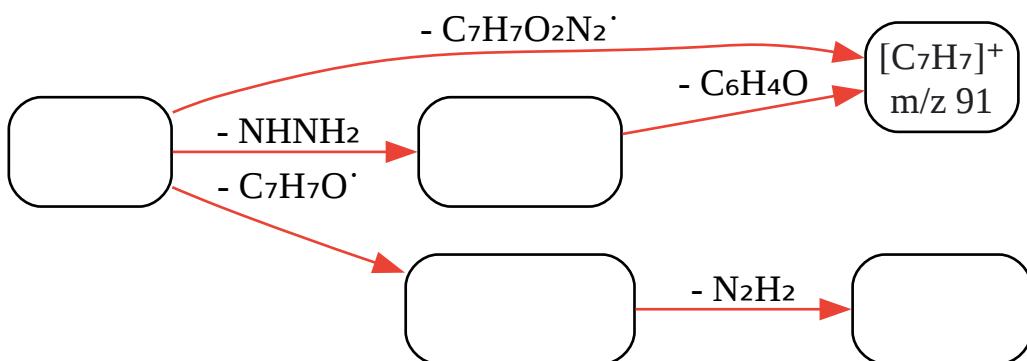
Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of **4-(benzyloxy)benzohydrazide** is expected to show a molecular ion peak ( $M^+$ ) at  $m/z$  242. The fragmentation pattern will be dominated by cleavages at the weaker bonds, such as the benzylic C-O bond and the N-N bond of the hydrazide.

Table 4: Predicted Key Fragments in the Mass Spectrum of **4-(Benzyloxy)benzohydrazide**

<b>m/z</b>	<b>Proposed Fragment</b>
242	$[M]^+$ (Molecular Ion)
135	$[C_7H_5O_2N_2]^+$
121	$[C_7H_5O_2]^+$
107	$[C_7H_7O]^+$
91	$[C_7H_7]^+$ (Tropylium ion)
77	$[C_6H_5]^+$

Note: These are predicted fragments based on the structure of the molecule and known fragmentation patterns of similar compounds.[\[12\]](#)[\[13\]](#)



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Figure 3: Proposed mass spectrometry fragmentation pathway.

#### Interpretation:

- The most prominent peak in the spectrum is often the tropylium ion at  $\text{m/z}$  91, formed by the cleavage of the benzylic C-O bond and subsequent rearrangement. This is a very stable carbocation and its high abundance is a characteristic feature of compounds containing a benzyl group.
- Another significant fragmentation pathway involves the cleavage of the N-N bond, leading to the formation of the 4-(benzyloxy)benzoyl cation ( $\text{m/z}$  211) or the benzoyl cation ( $\text{m/z}$  105) after further fragmentation.
- The loss of the entire benzyloxy group can lead to a fragment at  $\text{m/z}$  135.

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described in this guide.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(benzyloxy)benzohydrazide** in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$ ,  $\text{CDCl}_3$ ) in an NMR tube.
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer.

- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the  $^1\text{H}$  NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to the corresponding atoms in the molecule.

## IR Spectroscopy

- Sample Preparation: Prepare a KBr pellet by grinding a small amount of **4-(benzyloxy)benzohydrazide** with dry KBr powder and pressing the mixture into a thin, transparent disk.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer in the range of 4000-400  $\text{cm}^{-1}$ .
- Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Use Electron Ionization (EI) as the ionization method.
- Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g.,  $\text{m/z}$  50-300).
- Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

## Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach for the structural elucidation of **4-(benzyloxy)benzohydrazide**. The characteristic signals and fragmentation patterns discussed in this guide serve as a reliable reference for the identification and characterization of this important synthetic intermediate. By understanding the correlation between the molecular structure and the spectroscopic data,

researchers can confidently verify the identity and purity of their synthesized compounds, ensuring the integrity of their subsequent research and development efforts.

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